2-Fluoro-3-(furan-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-3-(furan-2-yl)pyridine |
InChI |
InChI=1S/C9H6FNO/c10-9-7(3-1-5-11-9)8-4-2-6-12-8/h1-6H |
InChI Key |
LTSIJYKPDBDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Fluoro 3 Furan 2 Yl Pyridine
Strategic Approaches to Fluoropyridine Scaffolds
The synthesis of fluorinated pyridines is a significant area of research due to the unique properties that the fluorine atom imparts to the molecule, such as altered electronic properties and metabolic stability.
Photoredox-Mediated Coupling Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. One notable method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield 3-fluoropyridines. nih.govorganic-chemistry.orgacs.org While this method directly yields 3-fluoropyridines, its principles can be conceptually applied to the synthesis of other isomers. The reaction proceeds through the generation of a radical which then engages in a coupling reaction. organic-chemistry.org The efficiency of this method is highlighted by high yields, often exceeding 90%, and its tolerance for a range of functional groups. organic-chemistry.org
Key features of this methodology include the use of a photocatalyst, a light source, and mild reaction conditions. The choice of solvent can significantly impact the reaction rate, with dimethylformamide (DMF) often being preferred over acetonitrile (B52724). acs.org
Table 1: Example of Photoredox-Mediated Synthesis of a Fluoropyridine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Additive | Yield |
| α,α-difluoro-β-iodoketone | Silyl enol ether | fac-Ir(ppy)₃ | DMF | Triphenylphosphine | Up to 99% organic-chemistry.org |
Transition-Metal-Free Synthesis Pathways
Transition-metal-free methods offer an attractive alternative for the synthesis of fluoropyridines, avoiding potential metal contamination in the final product. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine (B92270) ring. For the synthesis of 2-fluoropyridines, one approach starts from pyridine N-oxides. These can be activated with reagents like tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf₂O) to facilitate the introduction of a fluorine atom using a fluoride (B91410) source. acs.org This method is advantageous due to the ready availability of pyridine N-oxides and the site-specific nature of the reaction. acs.org
Another transition-metal-free approach involves the diazotization of aminopyridines in the presence of a fluoride source, known as the Balz-Schiemann reaction. However, this method can be limited by the potential for explosive diazonium salt intermediates. acs.org More recent developments have focused on safer and more efficient methods. For instance, the reaction of 2-halopyridines (e.g., 2-chloropyridines) with a fluoride source at elevated temperatures can yield 2-fluoropyridines. acs.orgnih.gov
Construction of Furan-Substituted Pyridine Rings
The introduction of a furan (B31954) ring onto a pyridine scaffold is a key step in the synthesis of the target molecule. Cross-coupling reactions are the most common and effective methods for achieving this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for forming C-C bonds between aromatic rings. In the context of synthesizing 2-Fluoro-3-(furan-2-yl)pyridine, a plausible route would involve the coupling of a 2-fluoro-3-halopyridine with a furan-2-boronic acid or a 2-(tributylstannyl)furan. The choice of catalyst, ligand, and base is crucial for the success of these reactions. nih.govacs.org
For example, the direct arylation of furans with aryl halides, including chloropyridines, has been demonstrated using a palladium acetate catalyst with a 2-(dicyclohexylphosphino)biphenyl (B1301957) ligand. acs.org This suggests that a similar strategy could be employed by coupling a furan with a 2-fluoro-3-halopyridine. The optimization of reaction conditions, including solvent and base, is often necessary to achieve good yields. acs.org
Table 2: Typical Conditions for Palladium-Catalyzed Furan-Pyridine Coupling
| Pyridine Substrate | Furan Reagent | Catalyst | Ligand | Base | Solvent |
| 2-Fluoro-3-iodopyridine (B38475) | Furan-2-boronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O |
| 2-Fluoro-3-bromopyridine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | - | - | Toluene |
Grignard Reagent Based Methodologies
Grignard reagents provide a classic and effective method for the formation of carbon-carbon bonds. A potential synthetic route using this methodology would involve the preparation of a 2-furyl Grignard reagent (2-furylmagnesium bromide) and its subsequent reaction with a 2-fluoro-3-halopyridine. The reaction of Grignard reagents with halopyridines can sometimes be sluggish and may require a catalyst, such as a nickel or palladium complex, to proceed efficiently. organic-chemistry.org
Alternatively, a pyridyl Grignard reagent could be formed from a 2-fluoro-3-halopyridine and reacted with a suitable furan electrophile. The generation of Grignard reagents from halopyridines can be achieved by reaction with magnesium metal. acs.org It is important to use an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the quenching of the highly reactive Grignard reagent. youtube.com
Multi-Step Synthesis Pathways from Precursors
The synthesis of this compound is most realistically achieved through a multi-step pathway. A logical sequence would involve the initial synthesis of a key intermediate, such as 2-fluoro-3-iodopyridine, followed by a cross-coupling reaction to introduce the furan moiety.
A plausible multi-step synthesis could be:
Synthesis of 2-Amino-3-iodopyridine (B10696): Starting from commercially available 2-aminopyridine (B139424), iodination at the 3-position can be achieved using an appropriate iodinating agent.
Fluorination via Sandmeyer-type Reaction: The 2-amino-3-iodopyridine can then be converted to the corresponding 2-fluoro-3-iodopyridine. This can be accomplished through a diazotization reaction followed by treatment with a fluoride source, such as hexafluorophosphoric acid (HPF₆) or tetrafluoroboric acid (HBF₄), in a variation of the Balz-Schiemann reaction.
Palladium-Catalyzed Cross-Coupling: Finally, the 2-fluoro-3-iodopyridine can be coupled with furan-2-boronic acid using a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system, to yield the target compound, this compound.
One-Pot Synthetic Approaches
One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of heteroaryl compounds like this compound, multi-component reactions are a key strategy. organic-chemistry.org
A plausible and widely applied one-pot approach for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. bohrium.com This reaction would typically involve the coupling of a 2-fluoropyridine (B1216828) derivative with a furan-2-boronic acid derivative, or vice versa. The process is performed in a single vessel by mixing the aryl halide (e.g., 2-fluoro-3-bromopyridine or 2-fluoro-3-iodopyridine), the boronic acid or its ester (e.g., furan-2-boronic acid), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. sigmaaldrich.comnih.gov While multi-component reactions that build the pyridine or furan ring and simultaneously couple them in one pot exist for other derivatives, the most direct "one-pot" method for this specific target remains the cross-coupling of pre-functionalized pyridine and furan rings. organic-chemistry.orgsciforum.net
The reaction proceeds without the need to isolate intermediates, making it a highly efficient one-pot procedure. For instance, a base-catalyzed, three-component reaction of ynals, isocyanates, and other starting materials can provide highly decorated pyridine derivatives in a single step, highlighting the potential for developing novel one-pot syntheses for related structures. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The yield and purity of this compound prepared via Suzuki-Miyaura cross-coupling are highly dependent on the reaction conditions. Optimization of parameters such as the catalyst, solvent, base, and temperature is crucial for achieving high efficiency. nih.govresearchgate.net
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. Palladium(II) acetate (Pd(OAc)₂) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly used catalyst precursors. sigmaaldrich.comnih.gov The ligand stabilizes the palladium center and facilitates the catalytic cycle. For the coupling of pyridine derivatives, ligands like RuPhos and XPhos have been shown to be effective. claremont.edu Studies on the synthesis of 2-arylpyridines have successfully used Pd(dppf)Cl₂ as the catalyst. nih.govnih.gov
Solvent and Base Effects: The solvent system plays a critical role. A mixture of an organic solvent and water is often employed. For similar Suzuki couplings, a combination of dioxane and water has proven effective. nih.gov The presence of water can be beneficial, potentially accelerating the reaction by facilitating the hydrolysis of boronic esters to the more reactive boronic acids. nih.gov The choice of base is also critical; inorganic bases such as sodium phosphate (B84403) (Na₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used to activate the boronic acid.
Temperature and Reaction Time: Reaction temperature significantly influences the rate and yield. Suzuki-Miyaura couplings for synthesizing 2-arylpyridines are typically conducted at elevated temperatures, often ranging from 65 °C to 100 °C. nih.govnih.gov Optimization studies have shown that for the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid, a temperature of 100 °C in a dioxane/water mixture provided the best yields. nih.gov The reaction time is adjusted to ensure complete conversion, which can range from a few hours to overnight.
The following tables summarize the optimization of various parameters for analogous Suzuki-Miyaura cross-coupling reactions used to synthesize 2-arylpyridines.
Table 1: Optimization of Solvent for a Model Suzuki-Miyaura Coupling Reaction This table is based on data from analogous reactions and illustrates general principles applicable to the synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dioxane | 100 | High |
| 2 | Toluene | 100 | Moderate |
| 3 | THF | 65 | Low |
| 4 | DMF | 100 | Moderate |
| Source: Adapted from studies on Suzuki-Miyaura cross-coupling of pyridine derivatives. nih.govresearchgate.net |
Table 2: Effect of Temperature and Water on Reaction Yield This table shows the effect of reaction conditions on the coupling of PyFluor with 2-thiopheneboronic acid pinacol (B44631) ester, a reaction analogous to the synthesis of the title compound. nih.govresearchgate.net
| Entry | Conditions | Temperature (°C) | Yield (%) |
| 1 | Dry Dioxane | 65 | ~10 |
| 2 | Dry Dioxane | 80 | ~20 |
| 3 | Dry Dioxane | 100 | ~45 |
| 4 | Dioxane/H₂O (4:1) | 65 | ~30 |
| 5 | Dioxane/H₂O (4:1) | 80 | ~55 |
| 6 | Dioxane/H₂O (4:1) | 100 | ~85 |
| Source: Data derived from research on the synthesis of 2-arylpyridines. nih.govresearchgate.net |
These findings underscore the importance of a systematic approach to optimize reaction conditions, ensuring the efficient and high-yield synthesis of this compound.
Chemical Reactivity and Advanced Derivatization of 2 Fluoro 3 Furan 2 Yl Pyridine
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 2-Fluoro-3-(furan-2-yl)pyridine is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-rich furan (B31954) and pyridine (B92270) rings. This dynamic influences the sites susceptible to electrophilic and nucleophilic attack.
Fluorine Atom Substitution Chemistry
The fluorine atom at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyridine ring at the α-position, makes this carbon susceptible to attack by nucleophiles. youtube.comuoanbar.edu.iq This reactivity is a common feature of 2-halopyridines. youtube.com
Displacement of the fluorine atom can be achieved with various nucleophiles. For instance, reactions with amines can lead to the formation of 2-aminopyridine (B139424) derivatives. rsc.org The general mechanism involves the attack of the nucleophile at the carbon bearing the fluorine, forming a temporary intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. youtube.com While 2-chloropyridines are also used in such reactions, 2-fluoropyridines can offer different reactivity profiles and may be preferred in certain synthetic strategies. acs.orggoogle.com The substitution of the fluorine atom can be a crucial step in the synthesis of more complex molecules and covalent inhibitors where the pyridine scaffold is required.
It is important to note that the efficiency of fluorine substitution can be influenced by reaction conditions, such as temperature and the choice of solvent and base. acs.org In some cases, elevated temperatures are required to drive the reaction to completion. acs.org
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis basic site. wikipedia.orggcwgandhinagar.com It can readily react with electrophiles such as protons and alkylating agents. wikipedia.orggcwgandhinagar.com
Protonation of the nitrogen atom by strong acids results in the formation of a pyridinium (B92312) salt. gcwgandhinagar.comuomustansiriyah.edu.iq This protonation significantly deactivates the pyridine ring towards electrophilic aromatic substitution by increasing its electron deficiency. uoanbar.edu.iqgcwgandhinagar.com
Alkylation of the pyridine nitrogen can be achieved using alkyl halides, leading to the formation of quaternary pyridinium salts. wikipedia.orggcwgandhinagar.com This process introduces a positive charge on the nitrogen, which further enhances the reactivity of the pyridine ring towards nucleophiles. wikipedia.org
Oxidation of the pyridine nitrogen to form a pyridine N-oxide can be accomplished using peracids. wikipedia.org This transformation alters the electronic properties of the ring, suppressing further reactions at the nitrogen and promoting electrophilic substitution at the 2- and 4-positions. wikipedia.org The resulting N-oxide can later be deoxygenated. wikipedia.org
Reactivity of the Furan Ring
The furan ring in this compound is an electron-rich aromatic system. ucalgary.canih.gov With six π-electrons distributed over a five-membered ring, it is more reactive towards electrophilic substitution than benzene. ucalgary.capearson.com The heteroatom, in this case, oxygen, plays a crucial role in stabilizing the intermediate carbocation formed during electrophilic attack through resonance. pearson.com
Electrophilic substitution on the furan ring typically occurs at the 2-position (or 5-position), which is adjacent to the oxygen atom. uomustansiriyah.edu.iqpearson.com This regioselectivity is due to the greater stabilization of the intermediate carbocation when the positive charge is delocalized onto the oxygen atom.
The reactivity of the furan ring is influenced by the electronegativity of the heteroatom. Furan is generally more reactive than thiophene (B33073) but less reactive than pyrrole (B145914) in electrophilic aromatic substitution reactions. slideshare.net The electron-donating nature of the oxygen atom in furan makes it susceptible to reactions under milder conditions compared to benzene. pearson.com
Carbon-Carbon Bond Forming Reactions
Cross-coupling reactions are powerful tools for constructing complex molecular architectures, and this compound can participate in such transformations to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. researchgate.netbohrium.com In the context of this compound, the fluorine atom can potentially act as a leaving group in a Suzuki-Miyaura coupling, although chloro- and bromo-pyridines are more commonly used substrates. researchgate.net The efficiency of using fluoropyridines in Suzuki-Miyaura couplings can be lower and may require specific catalytic systems.
However, a more common strategy involves introducing the furan-2-yl group onto a pre-functionalized pyridine ring via a Suzuki-Miyaura coupling. For example, a 2-fluoro-3-halopyridine could be coupled with a furan-2-ylboronic acid or its derivatives. nih.gov The use of potassium organotrifluoroborates, which are more stable than the corresponding boronic acids, has gained traction in Suzuki-Miyaura reactions. nih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. acs.org For challenging substrates, such as heteroaryl boronic acids which can be unstable, specialized precatalysts and reaction conditions have been developed to achieve high yields and fast reaction times. acs.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions Involving Furan and Pyridine Moieties
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | - | 4-(Furan-2-yl)benzonitrile | - | nih.gov |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | - | Dioxane/Water | 2-(Thiophen-2-yl)pyridine | Good | nih.gov |
| Heteroaryl chlorides | Furan-3-ylboronic acid | Na₂PdCl₄ / Disulfonated dicyclohexylfluorenylphosphine | - | - | Coupled product | - | nih.gov |
This table presents examples of related Suzuki-Miyaura couplings to illustrate the general conditions and components, not specific reactions of this compound itself due to a lack of directly reported examples in the search results.
Other Cross-Coupling Strategies
The choice of the cross-coupling strategy depends on the desired final product and the functional groups already present in the molecule. The reactivity of the different positions on both the pyridine and furan rings allows for a range of derivatization possibilities, making this compound a versatile building block in organic synthesis.
Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unparalleled view of the chemical environment surrounding atomic nuclei, primarily hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F). The precise chemical shifts, signal multiplicities, and coupling constants offer a wealth of information about the connectivity and spatial relationships of atoms.
The ¹H NMR spectrum of 2-Fluoro-3-(furan-2-yl)pyridine is anticipated to display a series of signals corresponding to the protons on both the pyridine (B92270) and furan (B31954) rings. The protons attached to the pyridine ring are expected to resonate in the downfield region of the spectrum, a consequence of the deshielding effects of the electronegative nitrogen atom and the fluorine substituent. The furan protons will also exhibit characteristic shifts, influenced by the adjacent oxygen atom.
The proton at the 6-position of the pyridine ring (H-6), being ortho to the ring nitrogen, is predicted to be the most deshielded proton. The fluorine atom at the C-2 position will induce splitting in the signal of the adjacent H-4 proton and a longer-range coupling to the H-5 proton.
Predicted ¹H NMR Data for this compound
Click to view data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 (Pyridine) | 7.25 - 7.45 | ddd | J(H4-H5) ≈ 7.5, J(H4-F) ≈ 5.5, J(H4-H6) ≈ 1.5 |
| H-5 (Pyridine) | 7.90 - 8.10 | m | - |
| H-6 (Pyridine) | 8.25 - 8.45 | d | J(H6-H5) ≈ 4.5 |
| H-3' (Furan) | 6.95 - 7.15 | dd | J(H3'-H4') ≈ 3.5, J(H3'-H5') ≈ 1.0 |
| H-4' (Furan) | 6.55 - 6.75 | dd | J(H4'-H3') ≈ 3.5, J(H4'-H5') ≈ 1.8 |
| H-5' (Furan) | 7.65 - 7.85 | dd | J(H5'-H3') ≈ 1.0, J(H5'-H4') ≈ 1.8 |
Disclaimer: Predicted values are based on theoretical calculations and analysis of similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. A key feature will be the signal for the carbon atom bonded to fluorine (C-2), which is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms will be influenced by their position relative to the nitrogen, fluorine, and furan substituents.
Predicted ¹³C NMR Data for this compound
Click to view data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-2 (Pyridine) | 161 - 166 | d, ¹JCF ≈ 240 Hz |
| C-3 (Pyridine) | 121 - 126 | d, ²JCF ≈ 18 Hz |
| C-4 (Pyridine) | 139 - 143 | d, ³JCF ≈ 4 Hz |
| C-5 (Pyridine) | 123 - 127 | s |
| C-6 (Pyridine) | 149 - 153 | d, ⁴JCF ≈ 3 Hz |
| C-2' (Furan) | 146 - 151 | s |
| C-3' (Furan) | 111 - 116 | s |
| C-4' (Furan) | 113 - 118 | s |
| C-5' (Furan) | 143 - 147 | s |
Disclaimer: Predicted values are based on theoretical calculations and analysis of similar structures. Actual experimental values may vary.
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally informative technique. A single resonance is expected for the fluorine atom at the C-2 position. This signal's chemical shift is characteristic of a fluorine atom on an electron-deficient aromatic ring. The signal will be split into a multiplet due to couplings with the neighboring protons on the pyridine ring.
Predicted ¹⁹F NMR Data for this compound
Click to view data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-2 | -68 to -78 | m |
Disclaimer: Predicted values are based on theoretical calculations and analysis of similar structures, referenced to CFCl₃. Actual experimental values may vary.
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of the number of bonds separating them. NOESY data would be crucial for confirming the spatial orientation of the furan ring relative to the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₉H₆FNO.
Predicted High-Resolution Mass Spectrometry Data
Click to view data
| Ion | Formula | Predicted m/z (monoisotopic) |
| [M]⁺• | C₉H₆FNO | 163.0433 |
| [M+H]⁺ | C₉H₇FNO | 164.0512 |
Disclaimer: Predicted values are based on the exact masses of the constituent isotopes.
The fragmentation pattern observed in the mass spectrum would likely involve the loss of small, stable neutral molecules such as carbon monoxide (CO) from the furan ring or hydrogen cyanide (HCN) from the pyridine ring, providing further confirmation of the compound's structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the pyridine and furan rings, as well as the carbon-fluorine bond.
Table 1: Expected Characteristic IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C-F | Stretching | 1150 - 1250 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=C and C=N (in-ring) | Stretching | 1400 - 1600 |
| C-O-C (furan) | Asymmetric Stretching | 1050 - 1250 |
| Aromatic C-H | Bending (out-of-plane) | 700 - 900 |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
For a related compound, 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, a single-crystal X-ray diffraction study revealed important structural details. researchgate.net In this structure, the furan ring was found to be non-coplanar with the pyridine and fluorophenyl rings, with dihedral angles of 40.04 (11)° and 25.71 (11)°, respectively. researchgate.net The crystal structure was stabilized by non-conventional C-H···F and C-H···N hydrogen bonds. researchgate.net Similar analyses for this compound would provide invaluable data on its molecular conformation and packing in the solid state. Such a study would precisely determine the dihedral angle between the furan and pyridine rings, which is a key conformational parameter.
Table 2: Illustrative Crystallographic Data for a Related Furan-Pyridine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 8.9876 (4) |
| c (Å) | 13.5432 (6) |
| β (°) | 109.876 (2) |
| Volume (ų) | 1159.81 (9) |
| Z | 4 |
| Data for 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, provided for illustrative purposes. researchgate.net |
Chromatographic Methods (LCMS/HPLC) for Purity and Analysis
Chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its quantitative analysis.
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a suitable chiral stationary phase, HPLC can also be employed to separate enantiomers of chiral compounds. acs.org The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification.
LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is highly sensitive and provides both retention time data and mass-to-charge ratio (m/z) information, which can confirm the molecular weight of the compound and provide structural clues through fragmentation patterns. nih.gov For instance, in the analysis of furan fatty acids, a related class of compounds, LC/MS/MS was used in the multiple reaction monitoring mode for enhanced sensitivity and specificity. nih.gov A typical LCMS analysis of this compound would involve separating the compound on a C18 column and detecting the protonated molecule [M+H]⁺ in the mass spectrometer.
Table 3: Typical Parameters for LCMS Analysis
| Parameter | Description |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
| Detection | Monitoring for the m/z of the parent ion and its characteristic fragments |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Approaches
Quantum chemical methods are used to understand the intrinsic properties of a molecule based on its electronic structure.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Geometrical optimization using DFT allows for the determination of the most stable three-dimensional conformation of 2-Fluoro-3-(furan-2-yl)pyridine. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov
The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on 2-fluoropyridine (B1216828) have shown that halogen substitution can lead to a shortening of the adjacent C-N bond within the pyridine (B92270) ring. researchgate.net Similar calculations for this compound would define the relative orientation of the furan (B31954) and fluoropyridine rings, which is crucial for understanding its steric and electronic profile.
Once the geometry is optimized, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. The MEP map is valuable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions. nih.gov
Table 1: Illustrative Geometrical Parameters from DFT Calculations on Related Structures (Note: These are representative values from related molecules and not the actual calculated values for this compound.)
| Parameter | Description | Illustrative Value | Source Context |
| C-F Bond Length | The distance between the Carbon and Fluorine atoms on the pyridine ring. | ~1.34 Å | Based on fluorobenzene/fluoropyridine studies. researchgate.net |
| C-N Bond Length | The distance of the Carbon-Nitrogen bond adjacent to the Fluorine atom. | ~1.33 Å | Shortening observed in 2-halopyridines. researchgate.net |
| Inter-ring Dihedral Angle | The twist angle between the plane of the pyridine ring and the furan ring. | Variable | Dependent on steric hindrance and electronic effects. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. For example, a DFT investigation of a related furan-containing compound, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, determined the HOMO energy to be 6.367 eV and the LUMO energy to be 2.705 eV, resulting in an energy gap of 3.662 eV. researchgate.net These values help in quantifying the molecule's reactivity profile. researchgate.net
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis (Note: Values are illustrative, based on published data for analogous compounds to demonstrate the type of results obtained.)
| Parameter | Formula | Description | Illustrative Value | Source Context |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.367 eV | From a furan-containing compound. researchgate.net |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -2.705 eV | From a furan-containing compound. researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 3.662 eV | From a furan-containing compound. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. | 4.536 eV | Calculated from illustrative values. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | 1.831 eV | Calculated from illustrative values. researchgate.net |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. | 5.618 eV | From a furan-containing compound. researchgate.net |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
In a typical molecular docking study, the 3D structure of this compound would be placed into the binding site of a specific protein target. The simulation then explores various binding poses, identifying those with the most favorable interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
For example, docking studies on furan chalcone (B49325) derivatives against the urease enzyme revealed key interactions between the furan moiety and the active site residues. dntb.gov.ua Similarly, research on indazole derivatives docked against a renal cancer-related protein (PDB ID: 6FEW) identified crucial hydrogen bonds and hydrophobic contacts responsible for binding. rsc.org For this compound, the nitrogen atom of the pyridine ring and the oxygen of the furan ring could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking or hydrophobic interactions.
Docking programs use scoring functions to estimate the binding affinity of a ligand to its protein target. This score, typically expressed in kcal/mol, represents the free energy of binding. A more negative score indicates a stronger and more stable interaction.
In studies of related compounds, binding affinities have been used to rank potential inhibitors. For instance, docking of furan chalcones against urease yielded IC50 values as low as 16.13 µM for the most active compounds. dntb.gov.ua Another study on indazole derivatives reported binding energies as high as -9.0 kcal/mol. rsc.org Such scores for this compound against various targets would provide a quantitative measure of its potential biological activity.
Table 3: Illustrative Molecular Docking Results for Related Compounds
| Ligand Class | Protein Target (PDB ID) | Key Interactions Noted | Binding Score/Affinity | Source |
| Indazole Derivatives | Renal Cancer Protein (6FEW) | Hydrogen bonds, hydrophobic interactions | -9.0 kcal/mol | rsc.org |
| Pyridine Derivatives | Human Kinesin Eg5 | Not specified | Lowest binding affinity among derivatives tested | researchgate.net |
| Furan Chalcones | Bacterial Urease | Interactions with active site residues | IC50 = 16.13 µM (most active) | dntb.gov.ua |
| Furan-Thiophene Derivative | Anti-apoptotic protein (Mcl-1) | Not specified | -7.8 kcal/mol | researchgate.net |
In Silico ADMET Predictions (excluding toxicity, focusing on theoretical distribution/metabolism)
In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions are used to forecast the pharmacokinetic properties of a compound. These models assess how a drug is likely to be processed by the body.
For this compound, ADME prediction tools would evaluate properties like its lipophilicity (logP), water solubility, ability to cross the blood-brain barrier (BBB), and potential for metabolism by cytochrome P450 (CYP) enzymes. For example, general ADMET evaluations were performed on a series of 2-fluoropyridine derivatives to assess their pharmacokinetic properties. researchgate.net These predictions are crucial for early-stage drug development, as they can identify potential liabilities related to bioavailability and metabolic stability before costly synthesis and experimental testing are undertaken.
Structure-Activity Relationship (SAR) Studies via Computational Methods
For a molecule like this compound, a computational SAR study would systematically explore modifications at several key positions:
The Pyridine Ring: Altering the position of the fluorine atom or introducing other substituents (e.g., methyl, methoxy, or chloro groups) can significantly impact the electronic distribution and steric profile of the molecule. This, in turn, can affect its binding affinity to a target protein. For instance, studies on other pyridine derivatives have shown that the position and nature of substituents are critical for their antiproliferative activity mdpi.com.
An illustrative, hypothetical SAR exploration for a series of analogs of this compound against a generic kinase target is presented in the table below. This table demonstrates how computational predictions of binding affinity (often expressed as a docking score or calculated inhibitory constant, pIC₅₀) can guide the selection of compounds for synthesis and biological testing.
| Compound | R1 (Pyridine Ring) | R2 (Furan Ring) | Predicted pIC₅₀ | Rationale for Predicted Activity |
|---|---|---|---|---|
| 1 | 2-Fluoro | H | 6.5 | Baseline compound. The fluorine atom may engage in favorable interactions with the target. |
| 2 | 2-Chloro | H | 6.2 | Larger halogen may introduce steric clashes, slightly reducing activity. |
| 3 | H | H | 5.8 | Removal of the fluorine atom eliminates a potential key interaction, decreasing activity. |
| 4 | 2-Fluoro | 5-Methyl | 6.8 | The methyl group may occupy a hydrophobic pocket, enhancing binding affinity. |
| 5 | 2-Fluoro | 5-Bromo | 6.4 | The bulky bromo group could lead to unfavorable steric interactions. |
Conformation Analysis and Stereochemical Considerations
The three-dimensional conformation of a molecule is intrinsically linked to its chemical reactivity and biological function. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridine and furan rings. This rotation dictates the relative orientation of the two aromatic systems, which can range from coplanar to perpendicular.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the conformational landscape of molecules researchgate.net. These methods can be used to calculate the potential energy surface as a function of the dihedral angle between the two rings, identifying the most stable low-energy conformers.
For this compound, the primary conformers of interest would be the syn and anti rotamers, where the furan oxygen is either on the same side as the pyridine nitrogen (syn) or on the opposite side (anti). The relative stability of these conformers would be influenced by a delicate balance of several factors:
Steric Hindrance: The van der Waals repulsion between the hydrogen atoms on the adjacent rings and between the fluorine atom and the furan ring will play a significant role.
Electrostatic Interactions: The interaction between the partial positive and negative charges on the atoms of both rings, including the lone pairs on the nitrogen and oxygen atoms, will influence the preferred orientation.
Conjugation Effects: A more planar conformation would allow for greater π-electron delocalization between the two rings, which can be a stabilizing factor. However, this is often counteracted by steric hindrance.
Studies on other bi-aryl systems, such as 2,6-distyrylpyridine, have shown that non-planar, twisted conformations are often the most stable researchgate.net. A conformational analysis of N′-(2-pyridyl)formamidines also highlights the preference for specific rotational conformations about the N-pyridyl bond rsc.org. Similarly, the conformational behavior of terpyridine ligands demonstrates their ability to adapt their geometry based on their environment mdpi.com.
The table below presents hypothetical data from a computational analysis of the two main planar conformers of this compound, illustrating the type of information that can be obtained from such a study.
| Conformer | Dihedral Angle (Py-C-C-Fu) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Non-bonded Interactions |
|---|---|---|---|---|
| Syn | 0° | 2.5 | 3.1 | Repulsion between pyridine nitrogen lone pair and furan oxygen lone pair. |
| Anti | 180° | 0.0 | 2.8 | More favorable electrostatic interactions and reduced steric strain. |
| Twisted (Global Minimum) | ~35° | -1.2 | 2.9 | Optimal balance between steric repulsion and electronic stabilization. |
It is important to note that this compound does not possess any chiral centers, and therefore, does not have stereoisomers in the classical sense (enantiomers or diastereomers). However, the existence of distinct, stable rotamers (atropisomers) could be a possibility if the rotational barrier between the syn and anti conformations is sufficiently high, though this is unlikely for this particular structure.
Biological Activity and Molecular Interaction Studies
Exploration of Potential Biological Activities (In Vitro Studies)
In vitro assays provide a foundational understanding of a compound's biological effects. For 2-Fluoro-3-(furan-2-yl)pyridine, these have centered on its potential to combat microbes, viruses, and cancer cells.
While direct studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, the broader class of furan (B31954) and pyridine (B92270) derivatives has shown notable antimicrobial activity. For instance, various novel pyridine and thienopyridine derivatives have demonstrated good to strong activity against microbial strains such as E. coli, B. mycoides, and C. albicans. researchgate.net Specifically, certain compounds exhibited significant inhibition zones and low minimum inhibitory concentration (MIC) values against these pathogens. researchgate.net Research on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives also revealed moderate antimicrobial activity against both gram-positive and gram-negative bacteria, with Staphylococcus aureus being particularly sensitive. zsmu.edu.ua These findings for structurally related compounds suggest a potential avenue for the antimicrobial applications of furan-pyridine scaffolds.
The antiviral potential of pyridine-containing heterocyclic compounds has been a significant area of investigation. benthamscience.com Studies have shown that various pyridine derivatives exhibit promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and different strains of influenza. benthamscience.com For example, 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), a fluorinated pyrimidine (B1678525) nucleoside, has demonstrated selective antiviral activity against human cytomegalovirus in vitro. nih.gov However, specific in vitro antiviral data for this compound is not available in the reviewed scientific literature. The activity of related compounds underscores the potential of the pyridine nucleus as a scaffold for the development of new antiviral agents.
The anticancer potential of pyridine derivatives is an active area of research. Studies on various pyridine-based compounds have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis. For example, novel pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in human breast and liver cancer cell lines through the upregulation of p53 and JNK pathways. nih.gov Similarly, the synthesis of novel 3-cyano-6-naphthylpyridine scaffold-based derivatives has yielded compounds with potent cytotoxic activity against prostate and breast cancer cell lines, acting as selective VEGFR-2 inhibitors. nih.gov While these findings highlight the promise of the pyridine scaffold in oncology, direct in vitro studies on the anticancer effects and apoptosis-inducing capabilities of this compound are not detailed in the available literature.
Enzyme Interaction and Inhibition Studies
Understanding how a compound interacts with specific enzymes is crucial for elucidating its mechanism of action and therapeutic potential.
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. While some complex heterocyclic compounds containing a pyridine ring have been investigated as AChE inhibitors, there is no specific data available from the reviewed literature regarding the AChE inhibitory activity of this compound. nih.gov
Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. rsc.org Research into the aromatase inhibitory potential of related compounds has been conducted. A study on a series of furan-2-yl-(phenyl)-3-pyridylmethanol derivatives, which share a structural resemblance to this compound, revealed that these specific derivatives were devoid of aromatase inhibitory activity. nih.govdntb.gov.ua This finding suggests that the core furan-pyridyl structure, without additional modifications, may not be an effective scaffold for aromatase inhibition. In contrast, benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives did show moderate to good inhibitory activity, indicating the importance of the benzofuran (B130515) component for enzyme binding. nih.gov
FLT3 Inhibition
While direct studies on this compound as an FMS-like tyrosine kinase 3 (FLT3) inhibitor are not available in the current literature, its structural components are present in known FLT3 inhibitors. The FLT3 receptor, a key player in the proliferation of hematopoietic cells, is a significant target in the treatment of Acute Myeloid Leukemia (AML), especially in cases with FLT3 mutations like internal tandem duplications (FLT3-ITD). researchgate.netnih.gov
The pyridine scaffold is a common feature in a multitude of kinase inhibitors. nih.gov For instance, pyridine-based derivatives have been successfully developed as potent FLT3 inhibitors. researchgate.net Furthermore, furan-bearing pyrazolo[3,4-b]pyridines have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating the utility of the furan group in targeting kinase active sites. nih.gov The combination of these two heterocyclic rings in one molecule, as seen in this compound, presents a compelling case for its potential to interact with the ATP-binding pocket of FLT3. The nitrogen atom in the pyridine ring is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain. researchgate.net
The table below shows examples of pyridine and furan-containing compounds with reported kinase inhibitory activity, suggesting the potential of the target compound.
| Compound Class | Target Kinase(s) | Relevant Structural Features | Reference |
| Pyridine Derivatives | FLT3 | Pyridine core | researchgate.net |
| Furan-bearing pyrazolo[3,4-b]pyridines | CDK2 | Furan moiety, Pyridine-like core | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | FLT3-ITD, FLT3-D835Y | Pyridine-like core | nih.gov |
| (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide | FLT3-ITD | Fluorine substitution | nih.gov |
Mechanisms of Molecular Action
The potential biological activity of this compound is underpinned by its specific molecular interactions and chemical reactivity.
Interaction with Specific Molecular Targets
Based on its structural similarity to known kinase inhibitors, the primary molecular target for this compound is hypothesized to be the ATP-binding site of protein kinases such as FLT3 or CDKs. researchgate.netnih.gov The planar heterocyclic rings (pyridine and furan) can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase, which is a critical interaction for many ATP-competitive inhibitors.
Covalent Bond Formation with Nucleophilic Sites in Proteins
The 2-fluoropyridine (B1216828) moiety is known to be susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atom at the position alpha to the ring nitrogen is activated towards displacement by nucleophiles. This reactivity is significantly higher than that of corresponding 2-chloropyridines. nih.govacs.org In a biological context, this raises the possibility of covalent bond formation with nucleophilic amino acid residues on a protein target, such as the thiol group of cysteine or the amino group of lysine.
However, while the chemical potential for such a reaction exists, its occurrence under physiological conditions to form a stable, irreversible covalent bond for therapeutic effect depends on several factors. These include the nucleophilicity of the targeted residue and its proximity and orientation relative to the inhibitor within the binding site. While some modern drugs are designed as covalent inhibitors utilizing specific "warheads," there is no direct evidence to classify this compound as a covalent inhibitor without dedicated experimental validation. nih.gov The primary interaction is more likely to be non-covalent, with the potential for covalent reaction being a secondary characteristic.
Influence of Fluorine on Reactivity and Binding Affinity
The introduction of a fluorine atom at the 2-position of the pyridine ring has profound effects on the molecule's properties.
Electronic Effects : Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly alters the electronic distribution of the pyridine ring. This effect makes the C2 carbon atom more electrophilic and highly susceptible to nucleophilic attack, as discussed above. nih.govacs.org This increased reactivity is a key feature of 2-fluoropyridines in chemical synthesis and could influence interactions with biological nucleophiles.
Binding Affinity : The fluorine atom can modulate binding affinity in several ways. It can participate in hydrogen bonding with suitable donors on the protein target. mdpi.com Furthermore, replacing a hydrogen atom with fluorine can alter the pKa of the pyridine nitrogen, which can affect its ionization state and its ability to form critical ionic interactions or hydrogen bonds within the binding pocket. mdpi.com The fluorine substituent can also influence the conformation of the molecule and enhance binding by displacing water molecules from the binding site.
Metabolic Stability : Fluorination is a common strategy in drug design to block sites of metabolic oxidation. By replacing a C-H bond with a more stable C-F bond, the metabolic stability of the compound can be enhanced, potentially leading to a longer biological half-life. mdpi.com
Structure-Activity Relationship (SAR) Derivations
Based on the analysis of structurally related kinase inhibitors, several SAR hypotheses for this compound and its analogues can be proposed:
The Pyridine Ring : The pyridine nitrogen is likely essential for activity, acting as a hydrogen bond acceptor to interact with the kinase hinge region. Modifications that alter its basicity or steric accessibility could significantly impact inhibitory potency. researchgate.net
The Furan Ring : The furan ring likely contributes to binding through hydrophobic and van der Waals interactions. Its position at C3 of the pyridine ring orients it in a specific vector that could be crucial for fitting into a particular sub-pocket of the kinase active site. Replacing the furan with other aromatic or aliphatic groups would likely probe the steric and electronic requirements of this pocket.
The Fluorine Atom : The fluorine at the C2 position is a key modulator. As discussed, it enhances the electrophilicity of its position and can form specific interactions. SAR studies often find that halogen atoms at this position can enhance antiproliferative activity, although bulky groups may be detrimental. nih.gov Moving the fluorine to other positions on the pyridine ring would likely alter both reactivity and binding interactions.
Substitutions on the Furan Ring : Adding substituents to the furan ring could be used to explore additional binding interactions in adjacent pockets, potentially increasing potency and selectivity.
In Vitro Biological Assay Methodologies
To empirically determine the biological activity of this compound, particularly as a kinase inhibitor, a variety of established in vitro assay methodologies would be employed.
Radiometric Assays : This classic and highly sensitive method directly measures the catalytic activity of a kinase. nih.goveurofinsdiscovery.com It involves using a radiolabeled ATP molecule (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and a specific substrate (peptide or protein). The kinase transfers the radiolabeled phosphate (B84403) group to the substrate. The amount of incorporated radioactivity is then quantified, typically after separating the phosphorylated substrate from the free ATP. The inhibitory effect of the compound is measured by the reduction in substrate phosphorylation.
Luminescence-Based ADP Detection Assays : These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. bmglabtech.compromega.com The reaction is performed, and then a reagent is added that converts the generated ADP into ATP. This newly formed ATP is then used by a luciferase enzyme to produce a luminescent signal that is directly proportional to the initial kinase activity. Assays like ADP-Glo™ are universal and can be used for virtually any kinase, making them ideal for inhibitor profiling across large kinase panels. promega.com
Fluorescence/FRET-Based Assays : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common non-radioactive method. bmglabtech.com These assays often use a biotinylated substrate and a phosphorylation-site-specific antibody labeled with a fluorophore (e.g., Europium). When the substrate is phosphorylated by the kinase, the antibody binds. Addition of a second fluorescently-labeled molecule (e.g., streptavidin-allophycocyanin) brings the two fluorophores into proximity, allowing FRET to occur. Inhibition of the kinase prevents this process, leading to a decrease in the FRET signal.
Competitive Binding Assays : These assays measure the ability of a test compound to displace a known ligand from the kinase's active site, thereby determining binding affinity (Kd). eurofinsdiscovery.com The KINOMEscan™ platform, for example, uses a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the ligand is quantified by qPCR. An effective inhibitor will compete with the immobilized ligand, reducing the amount of kinase captured and thus lowering the qPCR signal. eurofinsdiscovery.com
These methodologies allow for the determination of key inhibitory parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Kᵢ (the inhibition constant), providing a quantitative measure of the compound's potency against its target. nih.gov
Applications in Chemical Synthesis and Advanced Materials Research
Role as a Building Block in Complex Molecule Synthesis
The distinct functionalities within 2-Fluoro-3-(furan-2-yl)pyridine make it an important building block for creating more elaborate molecular architectures. The fluorine atom, the pyridine (B92270) nitrogen, and the furan (B31954) ring all offer sites for chemical modification, allowing for the strategic construction of complex target molecules.
The presence of a fluorine atom on the pyridine ring is a key feature of this compound, making it a valuable precursor for a variety of fluorinated organic compounds. The carbon-fluorine bond can be activated under certain conditions, for instance in nickel-catalyzed cross-coupling reactions, enabling the introduction of other functional groups. beilstein-journals.orgnih.gov This reactivity is crucial for the synthesis of molecules where the fluorine atom is either retained to modulate the physicochemical properties of the final product or replaced to build more complex structures.
The synthesis of fluorinated pyridines often involves multi-step processes, and having a pre-fluorinated building block like this compound can streamline these synthetic routes. pkusz.edu.cn The fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical considerations in the design of new chemical entities.
Table 1: Reactivity of Fluorinated Heterocycles in Synthesis
| Reaction Type | Description | Significance |
|---|---|---|
| Nickel-Catalyzed Cross-Coupling | Activation of the C-F bond to form new C-C bonds with arylboronic acids. beilstein-journals.orgnih.gov | Allows for the introduction of diverse aryl groups, expanding molecular complexity. |
| Nucleophilic Aromatic Substitution | The fluorine atom can be displaced by various nucleophiles, a common reaction for 2-fluoropyridines. | Facilitates the introduction of a wide range of functional groups at the 2-position of the pyridine ring. |
The structure of this compound is well-suited for the construction of more complex, fused heterocyclic systems. The adjacent furan and pyridine rings can undergo intramolecular cyclization reactions to form novel polycyclic aromatic compounds. For instance, derivatives of furo[3,2-c]pyridine (B1313802) can be synthesized from precursors containing both furan and pyridine moieties. researchgate.netresearchgate.net
Research has demonstrated the synthesis of complex systems like benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones through tandem heterocyclization of related furan and nitrile precursors. researchgate.net This suggests that this compound could serve as a key starting material for generating novel, multi-ring heterocyclic scaffolds with potential applications in various fields of chemistry. These advanced heterocyclic systems are often sought after for their unique electronic and biological properties.
Potential in Agrochemical Development
The agrochemical industry continuously seeks new and effective molecules to protect crops. Pyridine-based compounds are a cornerstone of modern agrochemicals, forming the structural basis for many fungicides, herbicides, and insecticides. nih.govcore.ac.uk The introduction of fluorine or fluorine-containing groups into these molecules is a well-established strategy to enhance their biological activity and metabolic stability. nih.gov
The compound this compound combines three key structural motifs with known relevance in agrochemistry:
Pyridine Ring: A common scaffold in numerous commercial pesticides. nih.gov
Furan Ring: Present in various biologically active natural products and synthetic compounds.
Fluorine Atom: Known to improve the efficacy and physicochemical properties of agrochemicals.
This combination makes this compound a highly promising platform for the discovery of new agrochemical candidates. By modifying the furan and pyridine rings, a library of derivatives can be generated for screening, potentially leading to the identification of compounds with potent and selective activity against agricultural pests and diseases.
Utility in Pharmaceutical Lead Compound Identification
In medicinal chemistry, the search for novel lead compounds is a critical first step in the drug discovery process. Heterocyclic compounds are a rich source of inspiration, with both furan and pyridine rings being prevalent in a wide array of approved drugs. wisdomlib.orgnih.gov Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties. wisdomlib.orgresearchgate.net Similarly, the pyridine nucleus is a privileged structure in drug design. nih.gov
The incorporation of fluorine into drug candidates is a widely used tactic to enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov The presence of a fluorine atom in this compound, therefore, makes it an attractive starting point for the synthesis of new potential therapeutic agents. For example, studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that the introduction of a fluorine atom can significantly enhance antibacterial activity. nih.gov
Table 2: Biological Activities of Related Furan and Pyridine Derivatives
| Compound Class | Observed Biological Activity | Reference |
|---|---|---|
| Furan Derivatives | Antibacterial, antiviral, anti-inflammatory, antifungal, antitumor. | wisdomlib.orgresearchgate.net |
| Pyridine Derivatives | Antimicrobial, antiviral, antitumor, analgesic, anticonvulsant. | nih.gov |
| Fluorinated Oxazolidinones | Enhanced antibacterial activity. | nih.gov |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components, held together by non-covalent interactions. Pyridine-based ligands are fundamental in this field due to the ability of the pyridine nitrogen to coordinate with metal ions. chimia.ch this compound can act as a ligand, with both the pyridine nitrogen and the oxygen atom of the furan ring potentially participating in metal coordination.
The fluorine atom can modulate the electronic properties of the ligand, influencing the stability and characteristics of the resulting metal complex. The use of such ligands can lead to the formation of a variety of supramolecular architectures, including macrocycles and metal-organic frameworks (MOFs), with potential applications in catalysis, sensing, and molecular recognition. researchgate.netrsc.org
Design of Functional Materials
The unique electronic properties of this compound, arising from the combination of the electron-rich furan ring and the electron-deficient fluoropyridine ring, make it a candidate for the development of novel functional materials. The furan moiety, in particular, is known to be a useful precursor for creating functionalized materials.
By incorporating this molecule into polymers or other extended structures, it may be possible to create materials with tailored optical, electronic, or photophysical properties. For example, furan-functionalized terpyridines have been explored for their potential in photovoltaic applications. This suggests that this compound could serve as a building block for organic semiconductors, dyes, or other components in electronic devices.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methods is a critical goal in modern chemistry. For 2-Fluoro-3-(furan-2-yl)pyridine and its derivatives, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.
Key areas of development include:
Photoredox Catalysis: Visible-light-mediated energy transfer (EnT) photocatalysis is a powerful tool for constructing complex molecules from simple precursors. acs.org This methodology could be applied to develop novel cycloaddition reactions to build the pyridine (B92270) or furan (B31954) rings, or to functionalize the existing scaffold under mild conditions. acs.orgacs.org For instance, a one-pot method for synthesizing substituted 3-fluoropyridines has been described using photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate (B1210297). acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions more easily. Adapting existing syntheses or developing new ones for the continuous production of this compound could lead to more efficient and sustainable manufacturing.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could explore the use of engineered enzymes for specific steps in the synthesis of this compound, such as selective C-H activation or the formation of the heterocyclic rings.
Advanced Computational Studies for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new compounds. For this compound, advanced computational studies can provide deep insights into its properties and potential applications.
Future computational efforts will likely involve:
Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. These calculations can help to understand the impact of the fluorine and furan substituents on the electronic properties of the pyridine ring and predict the most likely sites for further functionalization.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins and nucleic acids. This can aid in the design of new derivatives with improved binding affinities and specificities.
Machine Learning and AI: By training machine learning models on existing experimental data, it is possible to predict the properties and activities of new, unsynthesized derivatives of this compound. This can significantly reduce the time and cost associated with drug discovery and materials development. For example, machine learning models have been used to predict the aqueous solubility of molecules, a critical property for drug development. youtube.com
Exploration of Undiscovered Biological Targets and Pathways
The pyridine and furan motifs are present in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.govresearchgate.net Future research will focus on identifying and validating these targets to uncover new therapeutic opportunities.
Promising avenues for exploration include:
Kinase Inhibition: Pyridine derivatives are known to be potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. nih.gov For example, furan-bearing pyrazolo[3,4-b]pyridines have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Screening this compound and its analogs against a panel of kinases could reveal novel anticancer agents.
Ion Channel Modulation: Ion channels are involved in a wide range of physiological processes, and their modulation can have therapeutic effects in areas such as pain, epilepsy, and cardiovascular disease. The structural features of this compound may allow it to interact with specific ion channels.
G-Protein Coupled Receptor (GPCR) Ligands: GPCRs are the largest family of membrane receptors and are the targets of a large percentage of approved drugs. High-throughput screening campaigns could identify derivatives of this compound that act as agonists or antagonists of specific GPCRs.
Enzyme Inhibition: The furan ring can participate in various interactions with enzyme active sites. Investigating the potential of this compound to inhibit enzymes involved in metabolic or inflammatory diseases could lead to new therapeutic leads. For instance, some furan-containing compounds have shown chemopreventive effects by modulating phase I and II detoxifying enzymes. nih.gov
Chemoinformatic and Data Science Approaches for Compound Discovery
The integration of chemoinformatics and data science is revolutionizing drug discovery. youtube.com These approaches can be leveraged to explore the chemical space around this compound and identify new derivatives with desired properties.
Key data-driven strategies include:
Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be computationally screened against known biological targets. This allows for the rapid identification of promising candidates for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of new compounds and guide the design of more potent and selective molecules.
De Novo Design: Algorithms can be used to design novel molecules from scratch that are predicted to have high affinity for a specific biological target. This approach can lead to the discovery of entirely new chemical scaffolds based on the core structure of this compound.
Data-Driven Reaction Prediction: Machine learning models can be trained to predict the outcomes of chemical reactions, which can aid in the design of efficient and high-yielding synthetic routes to new derivatives. acs.org
Synergistic Approaches Combining Synthesis, Computation, and Biology
The most significant breakthroughs in the future will likely arise from a synergistic approach that integrates synthetic chemistry, computational modeling, and biological evaluation. nih.gov This iterative cycle of design, synthesis, and testing is crucial for the efficient development of new therapeutic agents and functional materials.
An integrated workflow could look like this:
Computational Design: Predictive models are used to design a focused library of this compound derivatives with a high probability of activity against a specific target.
Sustainable Synthesis: The designed compounds are synthesized using efficient and environmentally friendly methods, such as photoredox catalysis or flow chemistry.
Biological Evaluation: The synthesized compounds are tested in a battery of in vitro and in vivo assays to determine their biological activity and pharmacological properties.
Data Analysis and Model Refinement: The experimental data is used to refine the computational models, leading to more accurate predictions and the design of the next generation of compounds.
This integrated approach has the potential to significantly accelerate the discovery of novel applications for the this compound scaffold, from new medicines to advanced materials.
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of 2-Fluoro-3-(furan-2-yl)pyridine?
Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated pyridine precursors and furan-containing boronic acids. For example, 2-fluoro-3-iodopyridine can react with furan-2-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with a base (Na₂CO₃) at 80–90°C . Optimization includes inert atmosphere control, catalyst loading (1–5 mol%), and post-reaction purification via column chromatography. Monitoring by TLC and NMR ensures intermediate stability, as fluorinated pyridines may undergo dehalogenation under harsh conditions .
Advanced: How does the fluorine substituent at the 2-position influence the electronic and steric properties of the pyridine ring in cross-coupling reactions?
Answer:
The fluorine atom acts as an electron-withdrawing group, polarizing the pyridine ring and activating specific positions for nucleophilic/electrophilic attacks. Computational studies (DFT) can quantify this effect by analyzing charge distribution (e.g., Mulliken charges) and frontier molecular orbitals. Experimentally, Hammett substituent constants (σm/σp) correlate with reaction rates in cross-couplings. Steric effects are minimal due to fluorine’s small size, but its electronegativity may direct regioselectivity in multi-step syntheses. Comparative studies with non-fluorinated analogs are critical to isolate electronic contributions .
Basic: What spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ –120 to –150 ppm) confirms fluorine presence, while ¹H NMR identifies furan protons (δ 6.3–7.4 ppm) and pyridine protons (δ 8.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry: High-resolution ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray analysis (e.g., Cu-Kα radiation) determines bond lengths, angles, and intermolecular interactions, as demonstrated for related fluorophenylpyridines .
Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, solvent effects) or impurity profiles. Mitigation strategies include:
- Standardized Bioassays: Use validated protocols (e.g., NIH/3T3 for cytotoxicity, HEK293 for receptor binding) with controls for batch-to-batch variability.
- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to observed effects.
- Structural Analog Comparison: Synthesize and test derivatives (e.g., replacing furan with thiophene) to isolate pharmacophores. For neuroreceptor studies, compare binding affinities (IC₅₀) to known ligands like 2-F-A-85380 .
Basic: What are the critical storage and handling protocols for this compound to ensure stability?
Answer:
- Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture sensitivity.
- Handling: Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, safety goggles) is mandatory due to potential irritancy (see SDS for acute toxicity data) .
- Degradation Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products.
Advanced: What computational strategies predict the binding mode of this compound derivatives to nicotinic acetylcholine receptors (nAChRs)?
Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger Glide) to model interactions with α4β2 nAChR (PDB ID: 6PV7). Key residues (e.g., TrpB, TyrC) often form π-π or H-bond interactions with the pyridine ring.
- MD Simulations: GROMACS or AMBER trajectories (10–100 ns) assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA).
- Pharmacophore Modeling: Identify essential features (fluorine’s electronegativity, furan’s aromaticity) using tools like LigandScout. Validate with in vitro binding assays (e.g., [³H]epibatidine displacement) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
A 3:1 v/v mixture of ethyl acetate/hexane is effective due to moderate polarity. Slow evaporation at 4°C yields high-purity crystals. For polar byproducts, dichloromethane/methanol (9:1) may be used. Monitor solubility via hot filtration tests .
Advanced: How can isotopic labeling (e.g., ¹⁸F, ²H) enhance mechanistic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
